molecular formula C30H48O2 B076349 Canophyllal CAS No. 14440-40-5

Canophyllal

Cat. No.: B076349
CAS No.: 14440-40-5
M. Wt: 440.7 g/mol
InChI Key: ONRNCDHSZVITNY-TWWFCBCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Canophyllal can be synthesized through various chemical reactions involving triterpene alcohols as starting materials. The synthetic route typically involves a series of reactions such as oxidation and esterification to obtain the target product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Calophyllum inophyllum are rich in triterpenoids, and extraction methods such as maceration, Soxhlet extraction, and supercritical fluid extraction are commonly used . These methods help in isolating this compound in its pure form for further applications.

Chemical Reactions Analysis

Types of Reactions: Canophyllal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxo-derivatives, alcohols, and substituted triterpenoids .

Scientific Research Applications

Canophyllal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Canophyllal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Canophyllal is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Biological Activity

Canophyllal, a triterpene compound isolated from the plant Commiphora opobalsamum, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data.

Chemical Profile

This compound is part of a group of compounds known as triterpenes, which are characterized by their complex structures and significant biological activities. The chemical structure of this compound contributes to its various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating the phytochemical constituents of Commiphora opobalsamum found that extracts containing this compound demonstrated moderate activity against several pathogenic bacteria and fungi.

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus12
Pseudomonas aeruginosa10
Escherichia coli9
Candida albicans11

The ethyl acetate extract containing this compound showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by these pathogens .

Anti-inflammatory Properties

This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies reported that extracts from Commiphora opobalsamum inhibited COX-2 activity at concentrations as low as 5 µg/mL, indicating significant anti-inflammatory potential .

Case Study: In Vivo Anti-inflammatory Effects

A case study involving animal models demonstrated that administration of this compound led to a reduction in edema induced by carrageenan, highlighting its efficacy in managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. In one study, the DPPH radical scavenging assay revealed that this compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid.

Assay Type IC50 Value (mg/mL)
DPPH Scavenging0.45
Trolox Equivalent ActivityComparable to 0.50

These findings suggest that this compound can mitigate oxidative stress, which is implicated in various chronic diseases .

Anticancer Activity

This compound's potential anticancer effects have also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cell lines. For instance, extracts from Commiphora opobalsamum were found to have cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Research Findings

  • The IC50 values for MCF-7 and PC-3 cells were reported at approximately 150 µg/mL and 200 µg/mL, respectively.
  • Mechanistic studies suggest that this compound may trigger apoptotic pathways through the activation of caspases .

Properties

IUPAC Name

(4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h19-20,22-24H,8-18H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRNCDHSZVITNY-TWWFCBCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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